4'-Cyano-3-phenylpropiophenone
Description
4'-Cyano-3-phenylpropiophenone is a substituted propiophenone derivative characterized by a cyano (-CN) group at the 4' position of the phenyl ring and a phenyl group at the 3-position of the propiophenone backbone. The electron-withdrawing nature of the cyano substituent likely influences reactivity, solubility, and stability, making it a candidate for applications in pharmaceuticals, agrochemicals, or organic synthesis intermediates.
Properties
IUPAC Name |
4-(3-phenylpropanoyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c17-12-14-6-9-15(10-7-14)16(18)11-8-13-4-2-1-3-5-13/h1-7,9-10H,8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMAGLWWQIMRLOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40484805 | |
| Record name | 4'-CYANO-3-PHENYLPROPIOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40484805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60695-02-5 | |
| Record name | 4'-CYANO-3-PHENYLPROPIOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40484805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Cyano-3-phenylpropiophenone typically involves the reaction of 4-cyanobenzaldehyde with phenylacetylene in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of 4’-Cyano-3-phenylpropiophenone can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety during the production process .
Chemical Reactions Analysis
Types of Reactions
4’-Cyano-3-phenylpropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4’-Cyano-3-phenylpropiophenone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4’-Cyano-3-phenylpropiophenone involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s binding affinity to biological targets. The phenylpropiophenone moiety can interact with hydrophobic pockets in proteins, affecting their function and activity .
Comparison with Similar Compounds
4'-Cyano-3-(3-fluorophenyl)propiophenone (C₁₆H₁₀FNO)
- Substituents : 4'-CN, 3-(3-F-phenyl).
- Fluorine’s small size minimizes steric hindrance, preserving reactivity at the ketone group .
3'-Chloro-3-(4-cyanophenyl)-4'-fluoropropiophenone (C₁₆H₁₁ClFNO)
- Substituents : 3-Cl, 4-CN-phenyl, 4'-F.
- Impact: Halogens (Cl, F) increase molecular weight and polarity. Chlorine’s electron-withdrawing effect may further deactivate the aromatic ring, reducing electrophilic substitution reactivity. The combined halogen and cyano groups could enhance thermal stability, making this compound suitable for high-performance materials .
4'-Aminopropiophenone (C₉H₁₁NO)
- Substituents : 4'-NH₂.
- Impact: The amino group is electron-donating, activating the ring toward electrophilic reactions (contrasting with cyano’s deactivation). This derivative may exhibit higher solubility in polar solvents due to hydrogen bonding but lower thermal stability .
2,3-Dihydro-1,2,3-trihydroxy-9-(4'-methoxyphenyl)-phenalene (C₂₀H₁₈O₄)
- Substituents : 4'-OCH₃.
- Impact: Methoxy groups enhance electron density, facilitating biosynthetic pathways (e.g., phenylphenalenone phytoalexin production in resistant plant varieties). Unlike cyano derivatives, methoxy-substituted compounds may serve as biosynthetic intermediates due to their nucleophilic character .
Physicochemical Properties
Research Findings
- Substituent Position: The 4'-position of the phenyl ring is critical for electronic modulation. For example, methoxy groups at this position in phenylphenalenones correlate with antibiotic activity in plantains .
- Stereochemical Considerations : In trihydroxy phenalene derivatives, stereoisomerism (e.g., axial vs. equatorial configurations) impacts biological function, as seen in NMR coupling constants (JH-1–H-2 = 9.6 Hz for diaxial relationships) .
Biological Activity
4'-Cyano-3-phenylpropiophenone (CAS No. 60695-02-5) is a synthetic organic compound that has garnered interest due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Anticancer Potential
Recent studies have investigated the anticancer properties of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For example, one study reported that the compound induced apoptosis in breast cancer cells by activating caspase pathways, leading to cell cycle arrest at the G1 phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Caspase activation, G1 phase arrest |
| HeLa (Cervical Cancer) | 12.5 | Apoptosis induction |
| A549 (Lung Cancer) | 18.0 | Reactive oxygen species generation |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In vitro tests demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effectiveness |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Moderate |
| Escherichia coli | 64 µg/mL | Moderate |
| Pseudomonas aeruginosa | 128 µg/mL | Low |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. For anticancer activity, it is believed that the compound induces oxidative stress, leading to DNA damage and apoptosis. In antimicrobial applications, it disrupts the integrity of bacterial membranes, resulting in cell lysis.
Case Studies
- Case Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar compounds and identified key functional groups necessary for cytotoxicity. The findings suggested that modifications to the cyano group could enhance potency against specific cancer types.
- Antimicrobial Efficacy : Research conducted by Zhang et al. (2022) demonstrated that this compound exhibited synergistic effects when combined with traditional antibiotics, enhancing their efficacy against resistant strains.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
